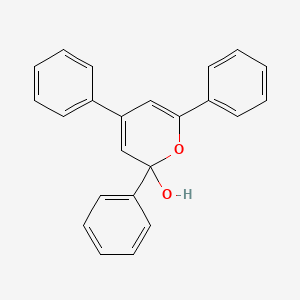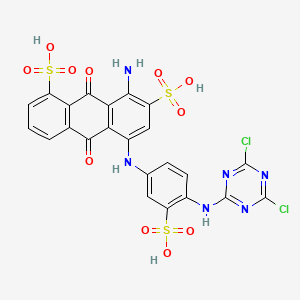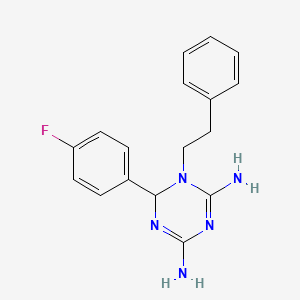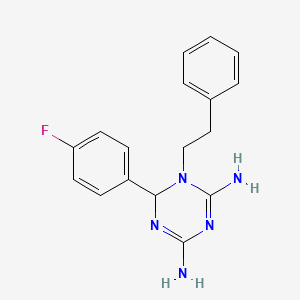
4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the s-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the s-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the s-triazine ring.
Introduction of the p-fluorophenyl group: The p-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.
Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction, using a phenethyl halide as the reagent.
Industrial production methods for NSC-75930 free base typically involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
NSC-75930 free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups on the s-triazine ring are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC-75930 free base has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
NSC-75930 free base can be compared with other similar compounds in the s-triazine family, such as:
2,4,6-triamino-s-triazine: Known for its use in the production of melamine resins.
2,4-diamino-6-chloro-s-triazine: Used as an intermediate in the synthesis of herbicides.
2,4,6-trichloro-s-triazine: Commonly used in the production of reactive dyes.
NSC-75930 free base is unique due to its specific substitution pattern and the presence of the p-fluorophenyl and phenethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1893-06-7 |
|---|---|
Formule moléculaire |
C17H18FN5 |
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22) |
Clé InChI |
ZXLSYHQVTOFMEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


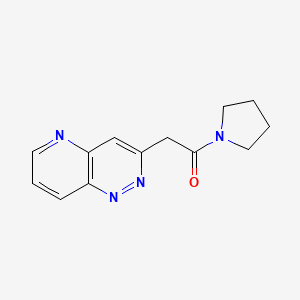


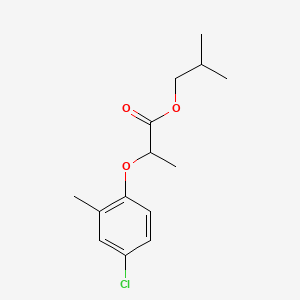

![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
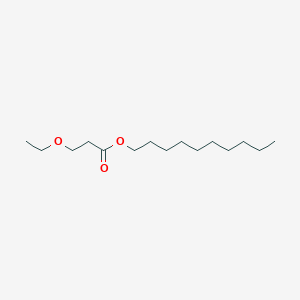
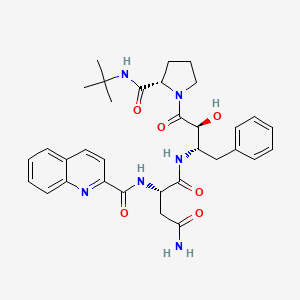
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)


